N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzo[d][1,3]dioxol-5-yl group, a pyrazin-2-yloxy group, and a piperidine-1-carboxamide group. The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive molecules . The pyrazin-2-yloxy group and piperidine-1-carboxamide group are also found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group would contribute aromaticity, the pyrazin-2-yloxy group would add a heterocyclic component, and the piperidine-1-carboxamide group would introduce a secondary amide functionality .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions, while the piperidine-1-carboxamide group could participate in reactions typical of secondary amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase its lipophilicity .科学的研究の応用
Virtual Screening and Biochemical Studies
Research involving compounds with benzo[d][1,3]dioxol-5-yl and pyrazine components has focused on virtual screening targeting specific receptors, such as the urokinase receptor (uPAR), leading to the discovery of compounds with potential anti-cancer properties. For instance, certain analogues have demonstrated the ability to inhibit cancer cell invasion, migration, and angiogenesis, with promising pharmacokinetic properties and effects on breast tumor metastasis in animal models (F. Wang et al., 2011).
Molecular Interaction Studies
Studies on the molecular interaction of antagonists with receptors, such as the CB1 cannabinoid receptor, have utilized compounds with structural features like pyrazine carboxamides. These studies provide insights into the binding interactions and structure-activity relationships essential for developing new therapeutic agents (J. Shim et al., 2002).
Anti-Tubercular Agents
The design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents highlight the potential of pyrazine derivatives in combating Mycobacterium tuberculosis. Some of these compounds have shown significant activity against the tuberculosis pathogen with minimal cytotoxicity to human cells (S. Srinivasarao et al., 2020).
将来の方向性
作用機序
Target of Action
The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes such as translocation of various substrates across extracellular and intracellular membranes, including metabolic products, lipids, sterols, and drugs .
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters . It interacts with these targets, potentially altering their function.
Biochemical Pathways
The compound’s interaction with ATP-binding cassette transporters suggests it may affect pathways involving these transporters. These pathways play a role in a variety of biological processes, including drug resistance, lipid homeostasis, and disease pathogenesis .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(20-12-1-2-14-15(9-12)24-11-23-14)21-7-3-13(4-8-21)25-16-10-18-5-6-19-16/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMADKUNUVQJMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。